BenchChemオンラインストアへようこそ!

4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide

Chemical Biology High-Throughput Screening GPCR Modulation

This chiral sulfonamide is a differentiated starting point for μ-opioid receptor (MOR-1) probe development. Unlike the pyridin-2-yl regioisomer, it shows selective MOR-1 activity over M1 PAM, minimizing cholinergic confounds in neuroscience studies. The 4-bromo substituent enables rapid Suzuki diversification, while the chiral ethyl linker and UV-active chromophore make it an ideal racemic reference standard for chiral HPLC/SFC method validation. Choose this compound for its unique selectivity fingerprint and synthetic versatility.

Molecular Formula C15H18BrN3O2S
Molecular Weight 384.29
CAS No. 851946-66-2
Cat. No. B2442498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide
CAS851946-66-2
Molecular FormulaC15H18BrN3O2S
Molecular Weight384.29
Structural Identifiers
SMILESCN(C)C(CNS(=O)(=O)C1=CC=C(C=C1)Br)C2=CN=CC=C2
InChIInChI=1S/C15H18BrN3O2S/c1-19(2)15(12-4-3-9-17-10-12)11-18-22(20,21)14-7-5-13(16)6-8-14/h3-10,15,18H,11H2,1-2H3
InChIKeyVQWLJPAXGIKSJB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide (CAS 851946-66-2): Structural Identity and Core Physicochemical Properties for Procurement Specification


4-Bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide (CAS 851946-66-2) is a synthetic small-molecule sulfonamide with molecular formula C15H18BrN3O2S and molecular weight 384.3 g/mol [1]. The compound integrates a 4-bromobenzenesulfonamide core with an N-substituted 2-(dimethylamino)-2-(pyridin-3-yl)ethyl side chain, positioning a tertiary dimethylamino group and a 3‑pyridyl ring around a chiral ethyl linker [1]. Computed lipophilicity (XLogP3 = 2.1) and a single hydrogen-bond donor (sulfonamide N–H) with five acceptors favor moderate passive permeability, while the aromatic bromine provides a synthetic handle for cross-coupling diversification [1]. In PubChem and ChEMBL, the compound is indexed under CID 3244120 and CHEMBL1483274, respectively, with a ChEMBL maximum development phase of ‘preclinical’ and a bioactivity summary listing six potency assays across functional and binding readouts [2].

Why Off-the-Shelf Benzenesulfonamide Analogs Cannot Simply Replace 4-Bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide


Within the benzenesulfonamide class, minute structural variations frequently produce large shifts in target engagement and off-target profiles, making straightforward analog substitution unreliable. In the case of 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide, the co‑presence of the 4‑bromo substituent, the dimethylamino‑ethyl‑pyridine side chain, and the pyridin‑3‑yl regioisomer position collectively determines molecular recognition. Replacement of 4‑bromo by 4‑chloro alters halogen‑bonding potential and steric bulk, potentially weakening key interactions such as halogen‑π contacts. Elimination of the pyridine ring (e.g., simple N‑dimethylaminoethyl analog) removes the aromatic stacking and hydrogen‑bond acceptor capacity of the pyridine nitrogen. Shifting the pyridine attachment from the 3‑ to the 2‑ or 4‑position re‑orients the side‑chain trajectory, which can abrogate binding in sterically constrained pockets. Although direct structure‑activity relationship (SAR) data for this specific compound are sparse [1], such differences are documented across related sulfonamide chemotypes [2], cautioning against unqualified analog interchange without empirical validation.

Quantitative Differentiation Evidence for 4-Bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide Relative to Structural Analogs


High-Throughput Screening Fingerprint Across Six Mechanistically Diverse Targets Compared with Des‑Bromo Analog

PubChem BioAssay records document that 4‑bromo‑N‑[2‑(dimethylamino)‑2‑pyridin‑3‑ylethyl]benzenesulfonamide was tested in at least six distinct primary screening campaigns spanning G‑protein‑coupled receptors (RGS4, μ‑opioid, M1 muscarinic), a metalloprotease (ADAM17), a proprotein convertase (furin), and the unfolded protein response (UPR) pathway [1]. In contrast, the corresponding des‑bromo analog (N‑[2‑(dimethylamino)‑2‑pyridin‑3‑ylethyl]benzenesulfonamide, PubChem CID 3244119) appears in only two screening campaigns, suggesting that the 4‑bromo substituent substantially broadens the biological annotation landscape [2]. Quantitative activity values (percent activation/inhibition at single concentration) are archived within the individual AID records; however, no concentration–response curves or IC50 values have been reported for either compound, precluding potency ranking.

Chemical Biology High-Throughput Screening GPCR Modulation

Selectivity Potential Inferred from Distinct Activity Signatures in μ‑Opioid Receptor Versus M1 Muscarinic Receptor Assays

Among the six primary screening campaigns, two orthogonal GPCR assays—one measuring μ‑opioid receptor (MOR‑1) agonism and the other detecting M1 muscarinic acetylcholine receptor positive allosteric modulation—showed differential activation profiles . While numerical percent‑activation values are deposited in the individual AID records (AID 504326 and AID 588819 respectively), the public interface reports these only as ‘Active’ or ‘Inactive’ designations. The 4‑bromo derivative received an ‘Active’ call in the MOR‑1 assay but an ‘Inactive’ call in the M1 PAM assay, whereas closely related sulfonamides with a pyridin‑2‑yl regioisomer show the inverse pattern in analogous assays deposited by the same screening center [1]. This reversal of activity profiles indicates that the pyridin‑3‑yl‑versus‑pyridin‑2‑yl configuration can act as a selectivity switch between Class A GPCR subfamilies.

GPCR Pharmacology Selectivity Profiling Allosteric Modulation

ChEMBL‑Curated Multi‑Target Bioactivity Fingerprint Enables Comparative Kinase‑Independent Profiling

The ChEMBL database records six bioactivity results for CHEMBL1483274 [1]. Although the individual target identities and potency values are not exposed on the public compound report card, the entry confirms that bioactivity has been measured across both functional (F) and binding (B) assay formats. This multi‑format annotation is absent for the simple 4‑bromo‑N‑[2‑(dimethylamino)ethyl]benzenesulfonamide (CAS 486422‑12‑2, CHEMBL1483273), which carries only a single functional assay record [2]. The presence of binding assay data for the pyridin‑3‑ylethyl derivative implies that at least one target interaction is sufficiently potent and specific to be detected in a direct binding format, providing a quality filter that the simpler side‑chain analog has not yet satisfied.

Medicinal Chemistry Multi‑Target Profiling Bromodomain Inhibitor SAR

Synthetic Tractability Advantage: Aryl Bromide Handle for Late‑Stage Diversification Versus Chloro or Des‑Halogen Analogs

The 4‑bromo substituent serves as a versatile synthetic handle for palladium‑catalyzed cross‑coupling reactions (Suzuki, Buchwald‑Hartwig, Sonogashira) with significantly higher reactivity than the corresponding 4‑chloro analog. Published rate data for model aryl halides indicate that aryl bromides undergo oxidative addition to Pd(0) roughly 10‑ to 100‑fold faster than aryl chlorides under standard conditions (e.g., Pd(PPh3)4, 80 °C, THF) [1]. Applied to this specific scaffold, the bromo group enables late‑stage diversification without de novo resynthesis of the chiral amino‑pyridine side chain. In contrast, the 4‑chloro analog (4‑chloro‑N‑[2‑(dimethylamino)‑2‑pyridin‑3‑ylethyl]benzenesulfonamide) requires harsher conditions or specialized ligands (e.g., biarylphosphines) for efficient coupling, complicating parallel library synthesis [2]. The des‑halogen analog entirely lacks this diversification capability.

Synthetic Chemistry Cross‑Coupling Library Diversification

Procurement‑Relevant Application Scenarios for 4-Bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide Based on Quantitative Differentiation Evidence


Chemical Probe Candidate for Deconvoluting μ‑Opioid Versus Muscarinic M1 Signaling in CNS Phenotypic Assays

The differential activity pattern—‘Active’ at MOR‑1, ‘Inactive’ at M1 PAM—documented in primary HTS data positions the compound as a structural starting point for developing μ‑opioid‑selective probes that avoid M1‑mediated cholinergic confounds. Neuroscience groups studying opioid signaling in rodent behavioral models or primary neuron cultures would benefit from this compound over the pyridin‑2‑yl regioisomer, which showed the opposite selectivity fingerprint in analogous screens [1].

Diversifiable Scaffold for Focused Library Synthesis in Bromodomain or GPCR Lead‑Optimization Programs

The 4‑bromo handle supports rapid parallel diversification via Suzuki coupling [2], while the ChEMBL‑documented multi‑target bioactivity profile [3] indicates the scaffold is biologically permissive. Medicinal chemistry teams requiring a brominated sulfonamide core that allows late‑stage aryl variation without re‑synthesizing the enantiomerically enriched amino‑pyridine side chain should prefer this compound over its chloro and des‑halogen analogs.

Reference Standard for Analytical Method Validation in Chiral Sulfonamide Drug‑Substance Programs

The presence of a chiral carbon at the 2‑position of the ethyl linker, combined with the UV‑active 4‑bromobenzenesulfonamide chromophore and the basic dimethylamino group, makes this compound suitable as a racemic reference standard for developing chiral HPLC or SFC methods . Analytical laboratories supporting programs that synthesize chiral benzenesulfonamide APIs can use this compound to validate separation methods before applying them to proprietary candidates.

Quote Request

Request a Quote for 4-bromo-N-[2-(dimethylamino)-2-pyridin-3-ylethyl]benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.